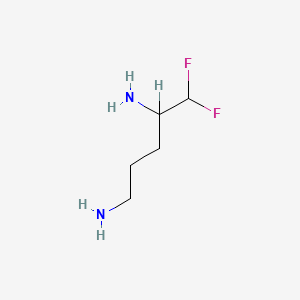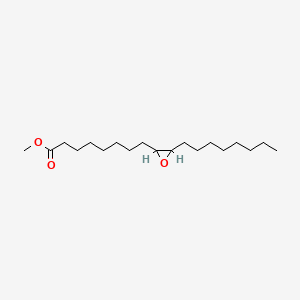
Methyl 9,10-epoxystearate
Descripción general
Descripción
Methyl 9,10-epoxystearate is a chemical compound that is commonly used in scientific research. It is a derivative of stearic acid and has a wide range of applications in various fields of study.
Aplicaciones Científicas De Investigación
Ring Opening Reactions : Methyl 9,10-epoxystearate can undergo efficient ring opening reactions when promoted by synthetic acid saponite clays. This process results in the formation of vicinal hydroxyether, methyl methoxyhydroxystearate, with high selectivity and conversion rates (Guidotti et al., 2009).
Copolymerization for Polyester Production : This compound is also used in the solvent-free copolymerization with cyclic anhydrides to form polyesters with low glass transition temperatures. These polyesters are notable for their sustainable aspects and the potential for synthesizing new highly branched polyesters (Biermann et al., 2016).
Conversion to Hydroxyesters : Acid-catalyzed conversion of epoxyesters to hydroxyesters is another application. For instance, treating this compound with diluted acid yields methyl 9,10-dihydroxystearate in high yield, maintaining the ester functions intact (Maerker et al., 1964).
NMR Chemical Shift Reagents in Structural Determination : The use of chemical shift reagents in NMR studies of derivatives of methyl oleate and elaidate, including this compound, helps in obtaining structural information (Wineburg & Swern, 1974).
Production of Nonionic Detergents : Alkylolamides prepared from this compound serve in the production of nonionic detergents. These detergents are useful in heavy-duty cleaning compounds, including automatic liquid dishwasher formulations (Johnson, 1966).
Plant Defense Mechanisms : This compound plays a role in plant defense, as it can be hydroxylated on the terminal methyl by microsomes expressing CYP94A1, suggesting a potential role in plant-pathogen interactions (Pinot et al., 2000).
Direct Cleavage with Periodic Acid : Methyl esters of epoxidized fatty acids, including this compound, can be directly cleaved with paraperiodic acid to produce aldehydes and methyl azelaaldehydate (Maerker & Haeberer, 1966).
Enzymatic Reactions in Biochemistry : Studies on soybean fatty acid epoxide hydrolase show that it catalyzes the addition of water across the oxirane ring of cis-9,10-epoxystearic acid, indicating a potential biochemical application in analyzing enzyme behavior and selectivity (Blée & Schuber, 1992).
Safety and Hazards
Direcciones Futuras
The sequence of the homogeneously Ru-catalyzed epoxidation of methyl oleate and acid-catalyzed hydrolysis of the corresponding epoxide methyl 9,10-epoxy stearate was successfully transferred from batch into flow mode, allowing for the continuous production of methyl 9,10-dihydroxystearate . This indicates a promising future direction for the industrial production of “Methyl 9,10-epoxystearate” and its derivatives .
Mecanismo De Acción
Target of Action
Methyl 9,10-epoxystearate is a chemical compound with the molecular formula C19H36O3
Mode of Action
It has been used in the synthesis of a variety of new oleochemicals, including polyethers . This involves a ring-opening alternating copolymerization process with different cyclic anhydrides .
Biochemical Pathways
It’s known that the compound can participate in the synthesis of bio-based aldehydes via the oxidative cleavage of vegetable oil-derived epoxides .
Pharmacokinetics
The compound’s molecular weight of 312487 Da suggests that it may have suitable properties for absorption and distribution in biological systems.
Result of Action
Its use in the synthesis of polyesters and other oleochemicals suggests that it can contribute to the formation of these materials .
Análisis Bioquímico
Biochemical Properties
Methyl 9,10-epoxystearate plays a significant role in biochemical reactions, particularly in the context of lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is epoxide hydrolase, which catalyzes the hydrolysis of epoxides to diols. This interaction is crucial for the detoxification of epoxide compounds and the regulation of lipid signaling pathways . Additionally, this compound can interact with cytochrome P450 enzymes, which are involved in the oxidative metabolism of lipids .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in lipid metabolism and inflammatory responses . In particular, this compound can modulate the activity of nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), which play a critical role in regulating lipid homeostasis and inflammation . Furthermore, it can impact cell signaling pathways by interacting with membrane-bound receptors and altering the production of secondary messengers .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. It can bind to and inhibit the activity of certain enzymes, such as epoxide hydrolase, leading to the accumulation of epoxide intermediates . This inhibition can result in altered lipid signaling and metabolic pathways. Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression . These molecular interactions are essential for understanding the compound’s effects on cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions . It can undergo hydrolysis and oxidation, leading to the formation of various degradation products . Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in lipid metabolism and inflammatory responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate lipid metabolism and reduce inflammation . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and oxidative stress . These adverse effects are likely due to the accumulation of epoxide intermediates and the disruption of cellular homeostasis . It is essential to determine the optimal dosage to balance the beneficial and adverse effects of this compound in animal studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to lipid metabolism. It can be metabolized by cytochrome P450 enzymes to form various hydroxylated and oxidized products . Additionally, epoxide hydrolase can convert this compound to its corresponding diol, which can further undergo β-oxidation to produce energy . These metabolic pathways are crucial for the detoxification and utilization of this compound in biological systems.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with lipid transport proteins, such as albumin and lipoproteins, facilitating its distribution in the bloodstream . Additionally, this compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be found in various cellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria . The localization to these organelles is facilitated by specific targeting signals and post-translational modifications . In the endoplasmic reticulum, this compound can interact with enzymes involved in lipid metabolism, while in the mitochondria, it can influence energy production and oxidative stress responses .
Propiedades
IUPAC Name |
methyl 8-(3-octyloxiran-2-yl)octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-8-11-14-17-18(22-17)15-12-9-7-10-13-16-19(20)21-2/h17-18H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMHHLOGFDZBBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2500-59-6 | |
| Record name | Methyl 9,10-epoxyoctadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2500-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 9,10-epoxystearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.909 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical applications of Methyl 9,10-epoxystearate?
A1: this compound serves as a valuable precursor in polymer synthesis. Its reaction with cyclic anhydrides, such as phthalic anhydride and succinic anhydride, yields polyesters with low glass transition temperatures. [] This reaction is particularly interesting due to its sustainability aspects: the utilization of renewable resources, low catalyst loading, and a solvent-free process. [] Additionally, its application extends to the production of nonionic detergents. []
Q2: How does the structure of this compound impact its reactivity?
A2: The epoxide ring present in this compound makes it highly susceptible to ring-opening reactions. This reactivity allows for its transformation into various other compounds. For instance, under acidic conditions, this compound can be converted to methyl methoxyhydroxystearate via ring-opening in the presence of methanol. [] This reaction exhibits high selectivity towards the vicinal hydroxyether product. [] In the absence of alcohol, the reaction yields a mixture of methyl 9- and 10-oxostearate. []
Q3: Can this compound be produced from renewable sources?
A3: Yes, this compound can be derived from methyl oleate, a common fatty acid found in plant oils, through epoxidation reactions. [] These reactions typically employ an oxidant like tert-butylhydroperoxide (TBHP) and a suitable catalyst. [, ] The use of bio-derived starting materials makes this compound a promising candidate for sustainable chemical processes.
Q4: Are there catalytic applications of this compound derivatives?
A4: Research indicates that molybdenum oxide/bipyridinedicarboxylate hybrid materials, synthesized using this compound as a precursor, demonstrate catalytic activity in epoxidation reactions of other olefins. [] These reactions utilize TBHP as the oxygen donor and showcase the potential of this compound derivatives as catalysts for the synthesis of other valuable epoxides. []
Q5: What is the fate of this compound under simulated gastric conditions?
A5: Studies simulating gastric digestion reveal that this compound undergoes significant degradation under the acidic conditions of the stomach. [] This process results in a loss of the parent compound, ranging from 17.8% to 58.8%. [] Interestingly, the digestion process leads to the formation of methyl 9,10-dihydroxystearate, indicating a possible pathway for its breakdown within the digestive system. []
Q6: What analytical techniques are employed to study this compound?
A6: Various analytical methods are used to characterize and quantify this compound. These include gas-liquid chromatography coupled with flame ionization detection and mass spectrometry (GC/FID/MS), high-performance liquid chromatography with ultraviolet detection (HPLC/UV), and nuclear magnetic resonance (NMR) spectroscopy. [, , ] These techniques allow researchers to monitor reactions, identify products, and determine the purity of this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
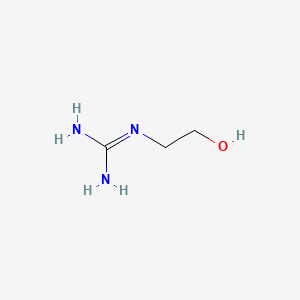
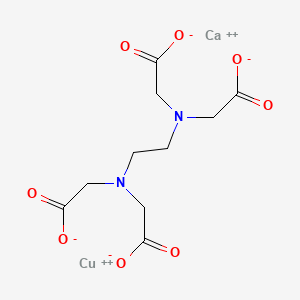

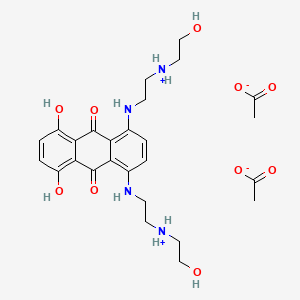
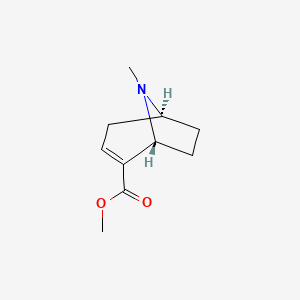

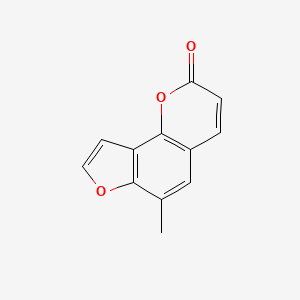
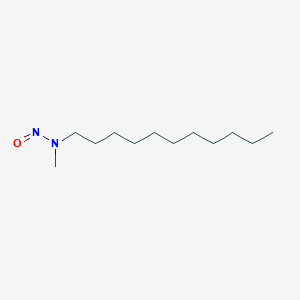
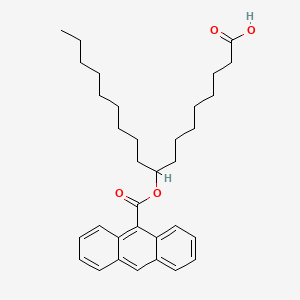
![2-{[2-(Acetyloxy)benzoyl]oxy}-3-phenylpropanoic acid](/img/structure/B1201418.png)
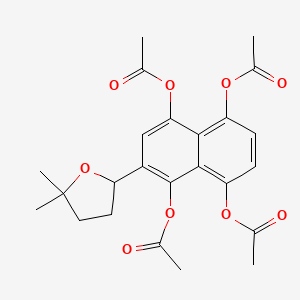
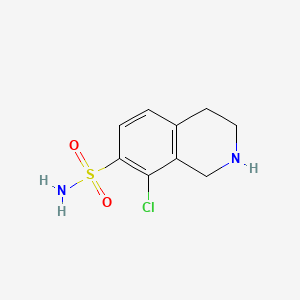
![[(1S)-1-[(2R,5R)-5-[(2R)-5-[(1R)-1-hydroxy-13-[(2S)-2-methyl-5-oxo-2H-furan-4-yl]tridecyl]oxolan-2-yl]oxolan-2-yl]undecyl] acetate](/img/structure/B1201423.png)
